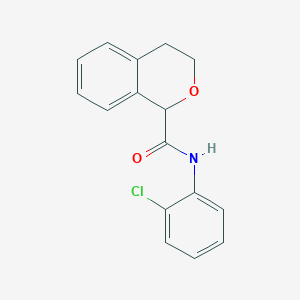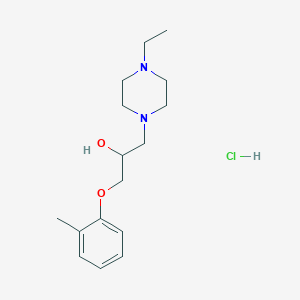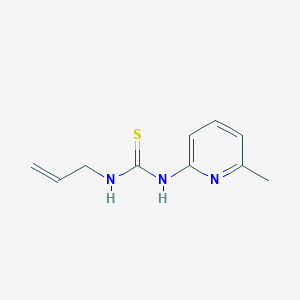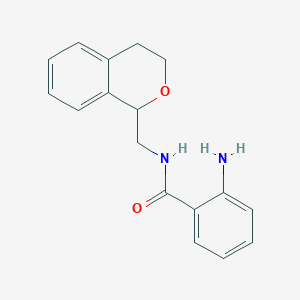
N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
描述
N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide: is a chemical compound that belongs to the class of isochromene derivatives. Isochromenes are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of the 2-chlorophenyl group and the carboxamide functionality in this compound suggests it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide typically begins with the preparation of 3,4-dihydro-1H-isochromene-1-carboxylic acid.
Step 1: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Step 2: The acid chloride is then reacted with 2-chloroaniline in the presence of a base such as triethylamine (Et₃N) to form the desired carboxamide product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives of the isochromene ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives of the 2-chlorophenyl group.
科学研究应用
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It serves as a precursor for the preparation of various isochromene derivatives with potential biological activities.
Biology and Medicine:
- Isochromene derivatives, including N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, have been studied for their potential anti-inflammatory, anticancer, and antimicrobial properties .
- The compound may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, relevant to various diseases.
Industry:
- The compound can be utilized in the development of new pharmaceuticals or agrochemicals.
- It may also find applications in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is likely related to its ability to interact with specific molecular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, while the isochromene ring and 2-chlorophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Comparison:
- N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to the presence of the isochromene ring, which is not found in the similar compounds listed above.
- The isochromene ring imparts distinct chemical and biological properties, potentially enhancing the compound’s reactivity and interaction with biological targets.
- The similar compounds listed above contain different aromatic systems and substitution patterns, which can lead to variations in their chemical behavior and biological activities.
属性
IUPAC Name |
N-(2-chlorophenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-7-3-4-8-14(13)18-16(19)15-12-6-2-1-5-11(12)9-10-20-15/h1-8,15H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDESJGOPUISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N',N'-diethyl-N-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B4241006.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4241027.png)
![N-(1-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide](/img/structure/B4241034.png)
![N-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)PROPANAMIDE](/img/structure/B4241048.png)
![2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B4241054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutyl-3,4,5-trimethoxybenzamide](/img/structure/B4241056.png)

![N-[4-(allyloxy)phenyl]-2-(methylthio)benzamide](/img/structure/B4241082.png)

![N-[4-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4241089.png)
![2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE](/img/structure/B4241097.png)
